

# Cardiovascular outcome differences between liraglutide and other drugs in GRADE

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: gradex

Cat. No.: B1178969

[Get Quote](#)

## Liraglutide Demonstrates Cardiovascular Advantages in Landmark GRADE Study

A detailed analysis of the Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) study reveals that while primary cardiovascular outcome differences among individual drugs were not statistically significant, liraglutide showed a risk reduction for certain composite cardiovascular events when compared with insulin glargine, glimepiride, and sitagliptin in adults with type 2 diabetes largely without established cardiovascular disease.

The GRADE study, a major comparative effectiveness trial, followed 5,047 participants with type 2 diabetes for a median of five years.<sup>[1]</sup> All participants were already taking metformin and were randomly assigned to one of four additional glucose-lowering medications: liraglutide (a GLP-1 receptor agonist), insulin glargine (a basal insulin), glimepiride (a sulfonylurea), or sitagliptin (a DPP-4 inhibitor).<sup>[2][3]</sup> The study's cardiovascular outcomes analysis provides crucial insights for clinicians and researchers on the long-term effects of these commonly prescribed medications.<sup>[1][4]</sup>

## Comparative Cardiovascular Outcomes: A Tabular Summary

While the cumulative incidence of the primary composite cardiovascular outcomes did not show statistically significant differences between the four individual treatment groups, a key finding emerged when comparing liraglutide to the other three drugs combined.<sup>[1][5][6]</sup> Liraglutide

demonstrated a significant reduction in the risk of specific expanded cardiovascular outcome composites.[1][6]

Here is a summary of the key cardiovascular outcome data from the GRADE study:

| Cardiovascular Outcome                                                                                        | Comparison                              | Hazard Ratio (95% CI) | P-value |
|---------------------------------------------------------------------------------------------------------------|-----------------------------------------|-----------------------|---------|
| MACE-5 (MACE-3 + unstable angina requiring hospitalization or revascularization + coronary revascularization) | Liraglutide vs. Other 3 groups combined | 0.70 (0.54–0.91)      | 0.021   |
| MACE-6 (MACE-5 + hospitalization for heart failure)                                                           | Liraglutide vs. Other 3 groups combined | 0.70 (0.55–0.90)      | 0.021   |
| Hospitalization for Heart Failure                                                                             | Liraglutide vs. Other 3 groups combined | 0.49 (0.28–0.86)      | 0.022   |

MACE-3 is a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.[1][5]

Furthermore, the study found that recurrent cardiovascular events were more common in the glimepiride and sitagliptin groups compared to the liraglutide group.[1][4][6] Specifically, the rate ratio for recurrent MACE-6 events was 1.61 (95% CI, 1.13–2.29) for glimepiride and 1.75 (95% CI, 1.24–2.48) for sitagliptin, both in comparison to liraglutide.[1][6]

## Experimental Protocols of the GRADE Study

The GRADE study was a multicenter, randomized, parallel-group clinical trial conducted in the United States.[2] The detailed methodology ensured a robust comparison of the four glucose-lowering medications.

Study Population:

- A total of 5,047 participants with a mean age of 57.2 years and a mean duration of type 2 diabetes of 4.0 years were enrolled.[1]
- A key characteristic of the study population was the low baseline prevalence of established cardiovascular disease, with only 5.1% having a history of myocardial infarction and 2.0% a history of stroke.[1]

#### Interventions:

- All participants were on a stable dose of metformin.
- They were then randomized to one of the four treatment groups:
  - Insulin glargine U-100
  - Glimepiride
  - Liraglutide
  - Sitagliptin

#### Follow-up and Endpoints:

- Participants were followed for a median of 5 years.[1]
- The prespecified cardiovascular outcomes included several composites of major adverse cardiovascular events (MACE):
  - MACE-3: Cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[5]
  - MACE-4: MACE-3 + unstable angina requiring hospitalization or revascularization.[5]
  - MACE-5: MACE-4 + coronary revascularization.[5]
  - MACE-6: MACE-5 + hospitalization for heart failure.[1][5]
- The individual components of these composites were also analyzed.

#### Statistical Analysis:

- Time-to-first-event analyses for the MACE outcomes were conducted using Cox proportional hazards models to compare the liraglutide group with the other groups combined.[1][6]
- Recurrent MACE-6 events were analyzed using a proportional rate model to compare all treatment groups.[1][6]

## Liraglutide's Mechanism of Cardiovascular Benefit

Liraglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist.[7] Its cardiovascular benefits are thought to extend beyond its glucose-lowering effects.[8][9] The mechanisms are multifaceted and include:

- Improved Glycemic Control: Liraglutide enhances glucose-dependent insulin secretion and suppresses glucagon release.[7][8]
- Weight Reduction: The medication can lead to weight loss, which is a beneficial factor for cardiovascular health.[7]
- Blood Pressure Reduction: GLP-1 receptor agonists have been shown to lower systolic blood pressure.[7]
- Improved Lipid Profile: Liraglutide can have a positive impact on lipid levels by reducing total cholesterol and triglycerides.[7]
- Anti-inflammatory and Anti-atherosclerotic Effects: Studies suggest that GLP-1 receptor agonists may have direct effects on the vasculature that reduce inflammation and atherosclerosis.[10][11]

## Visualizing the GRADE Study's Cardiovascular Outcome Comparison

The following diagram illustrates the logical flow of the cardiovascular outcome comparison in the GRADE study.



[Click to download full resolution via product page](#)

*GRADE Study Cardiovascular Outcome Comparison Workflow.*

In conclusion, the cardiovascular outcome data from the GRADE study suggest that for patients with type 2 diabetes at a relatively low cardiovascular risk, liraglutide may offer a risk reduction for a broader range of cardiovascular events compared to other commonly used second-line glucose-lowering therapies when added to metformin.[\[4\]](#)[\[5\]](#) These findings are significant for guiding treatment decisions in this patient population.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cardiovascular Outcomes in GRADE (Glycemia Reduction Approaches in Type 2 Diabetes: A Comparative Effectiveness Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GRADE Study expands results of major NIH-sponsored comparative study of glucose lowering medications in Type 2 diabetes - VUMC News [news.vumc.org]
- 3. NIDDK Central Repository - Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness Study (GRADE) [repository.niddk.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. gpnotebook.com [gpnotebook.com]
- 6. researchgate.net [researchgate.net]
- 7. New Insights into the Use of Liraglutide—Impact on Cardiovascular Risk and Microvascular Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical potential of liraglutide in cardiovascular risk reduction in patients with type 2 diabetes: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ovid.com [ovid.com]
- To cite this document: BenchChem. [Cardiovascular outcome differences between liraglutide and other drugs in GRADE]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178969#cardiovascular-outcome-differences-between-liraglutide-and-other-drugs-in-grade>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)